

# In-Depth Spectroscopic Analysis of Isoerysenegalensein E: A Technical Guide

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## Compound of Interest

Compound Name: *Isoerysenegalensein E*

Cat. No.: B157476

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isoerysenegalensein E**, a prenylated isoflavonoid with significant biological interest. The information presented herein is compiled from primary literature and is intended to serve as a detailed resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

## Introduction

**Isoerysenegalensein E** is a naturally occurring isoflavonoid that has been isolated from plant species of the *Millettia* genus. Its structure, featuring both a prenyl and a modified prenyl group, contributes to its unique chemical properties and potential biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and further investigation of this compound. This guide presents the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Isoerysenegalensein E** in a clear and accessible format.

## Spectroscopic Data

The structural elucidation of **Isoerysenegalensein E** has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the quantitative NMR and MS data.

## Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Isoerysenegalensein E** are presented below. These data were acquired in a deuterated solvent, and chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Isoerysenegalensein E**

Position	Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
2	7.84	s	
2'	7.32	d	8.5
3'	6.85	d	8.5
5'	6.85	d	8.5
6'	7.32	d	8.5
1''	3.32	d	7.0
2''	5.23	t	7.0
4''	1.68	s	
5''	1.81	s	
1'''	2.80	dd	14.0, 5.0
3.15	dd	14.0, 8.0	
2'''	4.05	m	
4'''	4.88	s	
4.95	s		
5'''	1.85	s	
5-OH	13.01	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Isoerysenegalensein E**

Position	Chemical Shift ( $\delta$ ) (ppm)
2	155.0
3	122.9
4	180.5
4a	104.9
5	161.8
6	108.0
7	163.5
8	105.1
8a	157.5
1'	123.5
2'	130.5
3'	115.5
4'	157.8
5'	115.5
6'	130.5
1''	21.5
2''	122.1
3''	132.0
4''	17.9
5''	25.8
1'''	29.5
2'''	72.1
3'''	148.2

4"	112.5
5"	18.2

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for **Isoerysenegalensein E**

Ion	m/z [M+H] <sup>+</sup>	Formula
Molecular Ion	423.1807	C <sub>25</sub> H <sub>27</sub> O <sub>6</sub>

## Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques as described in the scientific literature.

## NMR Spectroscopy

The NMR spectra were recorded on a high-field NMR spectrometer. The general procedure is as follows:

- **Sample Preparation:** A few milligrams of purified **Isoerysenegalensein E** were dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or acetone-d<sub>6</sub>).
- **Data Acquisition:** <sup>1</sup>H NMR, <sup>13</sup>C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra were acquired at room temperature.
- **Data Processing:** The resulting free induction decays (FIDs) were processed using appropriate software to obtain the final spectra. Chemical shifts were referenced to the residual solvent peak.

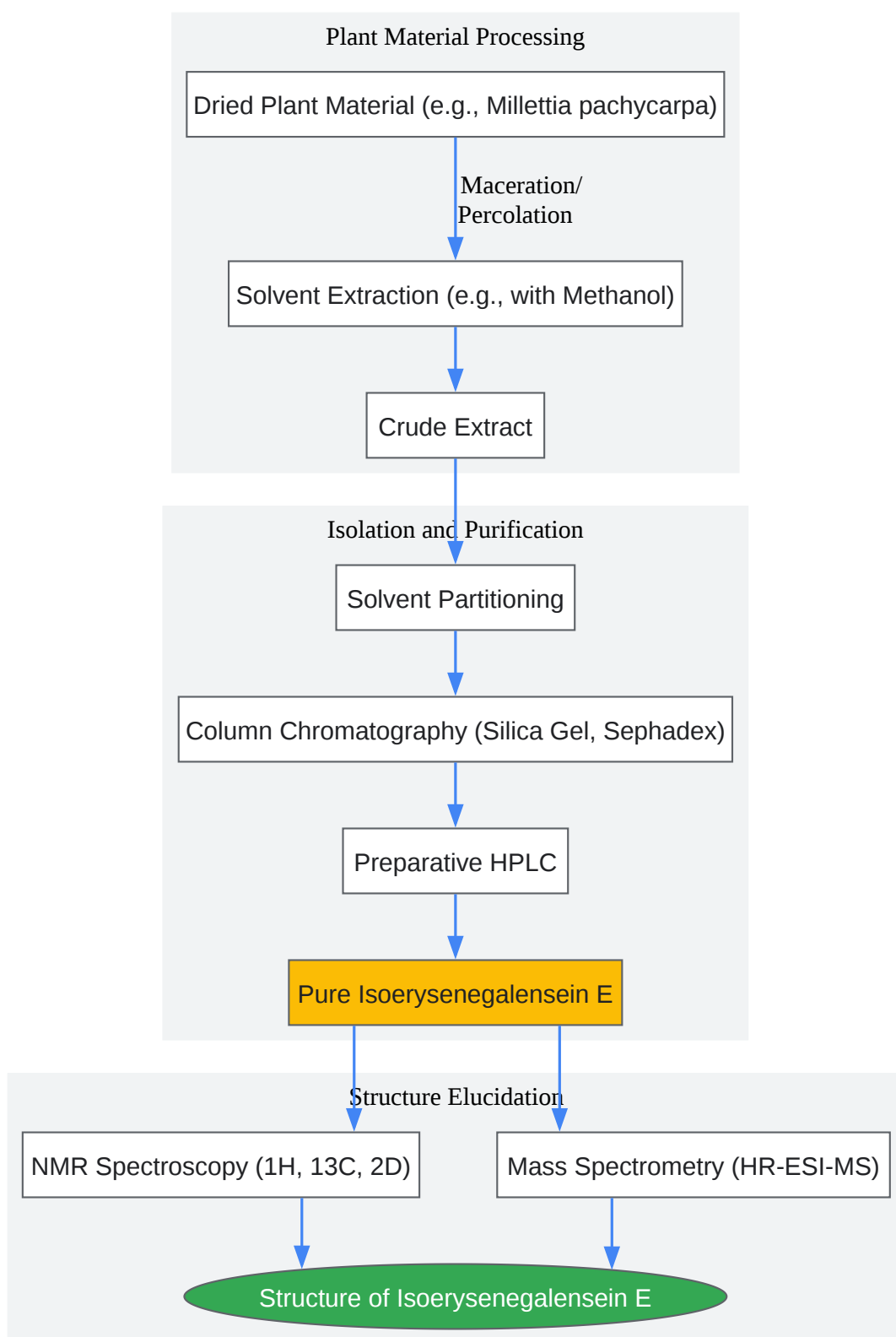
## Mass Spectrometry

The mass spectrum was obtained using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.

- Sample Preparation: A dilute solution of **Isoerysenegalsein E** was prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Injection: The sample solution was introduced into the mass spectrometer.
- Data Acquisition: The mass spectrum was acquired in positive ion mode to observe the protonated molecule  $[M+H]^+$ .

## Visualization of the Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic identification of **Isoerysenegalsein E** from a plant source.



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Caption: Workflow for the Isolation and Structural Elucidation of **Isoerysenegalensein E**.

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